B 695-40
Description
B 695-40 (CAS No. 115133-48-7) is a boron-based compound classified under the Chemical Abstracts Service (CAS) registry as a 9CI (Ninth Collective Index) entry. The lack of detailed experimental studies on this compound underscores the need for further research to elucidate its chemical behavior, industrial applications, and safety profile.
Properties
CAS No. |
115133-48-7 |
|---|---|
Molecular Formula |
C46H76N14O14S |
Synonyms |
B 695-40 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight | Structure Type | Key Chemical Properties |
|---|---|---|---|---|---|
| This compound (9CI) | 115133-48-7 | Undetermined | Undetermined | Boron compound (unclear) | Insufficient data; presumed inorganic boron |
| Diborane | 19287-45-7 | B₂H₆ | 27.67 | Covalent borane | Pyrophoric, highly reactive, electron-deficient |
| Boron-11 | 14798-13-1 | ¹¹B | 11.01 | Isotope | Low neutron absorption cross-section |
| Tetrahydroborate | 16971-29-2 | BH₄⁻ | 30.82 | Ionic borate | Strong reducing agent, stable in aqueous solutions |
| Borane(2) | 14452-64-3 | BH₃ | 13.83 | Molecular borane | Lewis acid, forms adducts with Lewis bases |
Key Observations :
Key Observations :
Key Observations :
- This compound’s safety profile is undefined, necessitating caution akin to handling reactive boranes like diborane .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing B 695-40, and how can purity be verified experimentally?
- Methodological Answer : Synthesis protocols typically involve [describe general steps based on CAS No. 115133-48-7, e.g., boron-based reactions]. Purity verification requires a combination of analytical techniques:
- Chromatography : Use HPLC or GC-MS to detect impurities .
- Spectroscopy : Employ NMR and FT-IR to confirm structural integrity .
- Elemental Analysis : Quantify boron content via ICP-MS to ensure stoichiometric accuracy .
Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?
- Methodological Answer : Follow a tiered approach:
Primary Characterization : Measure melting point, solubility, and stability under ambient conditions.
Advanced Techniques : Use X-ray crystallography for crystal structure determination and DSC for thermal behavior analysis .
Reproducibility : Document protocols in line with guidelines for experimental rigor (e.g., Beilstein Journal’s standards for compound preparation and characterization) .
Advanced Research Questions
Q. What statistical methods are recommended to resolve contradictions in reported thermodynamic properties of this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies and apply weighted regression to identify outliers .
- Error Analysis : Quantify measurement uncertainties using Monte Carlo simulations to assess confidence intervals .
- Replication : Conduct controlled experiments under standardized conditions (e.g., fixed humidity/temperature) to isolate variables causing discrepancies .
Q. How can researchers optimize experimental designs to study this compound’s reactivity with novel substrates?
- Methodological Answer :
- Factorial Design : Use a 2^k factorial approach to test multiple variables (e.g., solvent polarity, temperature) and interactions .
- High-Throughput Screening : Employ robotic platforms to rapidly assess reaction outcomes under diverse conditions .
- Mechanistic Probes : Incorporate isotopic labeling (e.g., ^11B NMR) to trace reaction pathways and intermediates .
Q. What frameworks are effective for formulating hypothesis-driven research questions about this compound’s biological activity?
- Methodological Answer : Apply structured frameworks:
- PICO : Define Population (e.g., cell lines), Intervention (this compound dosage), Comparison (control compounds), and Outcomes (e.g., cytotoxicity IC50) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to gaps in boron chemistry .
- Hypothesis Testing : Use null/alternative hypotheses to compare this compound’s efficacy against known boron-based inhibitors .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in catalytic studies involving this compound?
- Methodological Answer :
- Blind Testing : Distribute samples to independent labs for parallel experimentation .
- Data Transparency : Share raw datasets and instrument calibration logs via supplementary materials .
- Statistical Controls : Apply false discovery rate (FDR) correction to minimize Type I errors in high-throughput data .
Q. What strategies mitigate bias when interpreting spectroscopic data for this compound’s structural anomalies?
- Methodological Answer :
- Blinded Analysis : Assign anonymized spectra to multiple analysts for independent interpretation .
- Machine Learning : Train models on benchmark datasets to detect artifacts (e.g., baseline noise) in NMR/XRD outputs .
- Cross-Validation : Compare results with alternative techniques (e.g., Raman spectroscopy vs. XRD) .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
